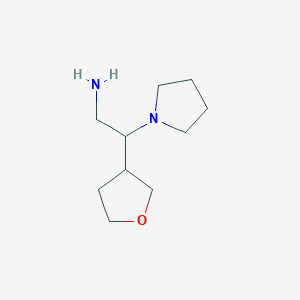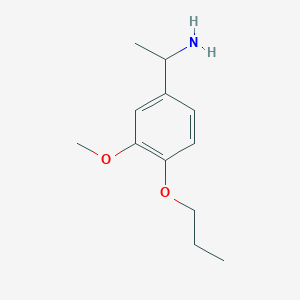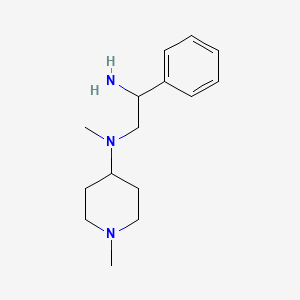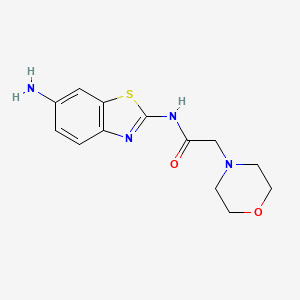![molecular formula C14H16BrNO3 B6142711 1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 953720-42-8](/img/structure/B6142711.png)
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is C11H14BrN .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is 240.14 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Drug Design and Synthesis
Piperidines, which are part of the structure of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This compound could potentially be used in the design and synthesis of new drugs.
Peptide Synthesis
This compound could potentially be used in peptide synthesis . Peptides are short chains of amino acids that play many crucial roles in the body, and synthesizing them in the lab can help researchers study their functions and develop new treatments.
Benzylic Position Reactions
The compound contains a benzylic position, which is a carbon atom next to a benzene ring . This position is often involved in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be used to modify the compound and create new derivatives with different properties.
Hydrogenation
Piperidines can undergo hydrogenation, a chemical reaction that adds hydrogen to a molecule . This process could potentially be used to modify “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” and create new derivatives.
Cyclization
Piperidines can also undergo cyclization, a chemical reaction that forms a ring within a molecule . This could potentially be used to create cyclic derivatives of “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid”.
Biological Activity
Piperidines and their derivatives have been found to exhibit a wide range of biological activities . Therefore, “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” could potentially be studied for its biological activity and potential therapeutic uses.
作用機序
While the specific mechanism of action for “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is not mentioned in the search results, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . For instance, isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist .
将来の方向性
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of piperidine derivatives, including “1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid”, have potential for future research and applications in drug design and synthesis .
特性
IUPAC Name |
1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-12-5-3-10(4-6-12)8-13(17)16-7-1-2-11(9-16)14(18)19/h3-6,11H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPITVYXHIBXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)acetyl]piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)
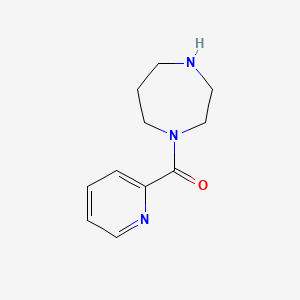
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)
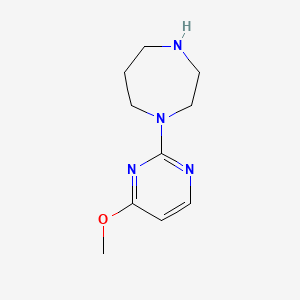

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
